molecular formula C13H10OS B11890589 2,3-Dihydro-4h-benzo[h]thiochromen-4-one CAS No. 7433-02-5

2,3-Dihydro-4h-benzo[h]thiochromen-4-one

Cat. No.: B11890589
CAS No.: 7433-02-5
M. Wt: 214.28 g/mol
InChI Key: OKEZXNVTIJMUQU-UHFFFAOYSA-N
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Description

2,3-Dihydro-4h-benzo[h]thiochromen-4-one is a heterocyclic compound that belongs to the thiochromenone family It is characterized by a fused ring system containing both sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2,3-Dihydro-4h-benzo[h]thiochromen-4-one involves the use of β-thio-substituted enones. These enones are assembled from the combination of tert-butylthio-substituted aldehydes and β-alkynes using rhodium catalysis. The reaction proceeds through an intramolecular S-conjugate addition to deliver the desired thiochromenone in a one-pot process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of metal-catalyzed hydroacylation and conjugate addition reactions, as described above, can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-4h-benzo[h]thiochromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to its corresponding dihydro derivatives.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield dihydro derivatives.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-4h-benzo[h]thiochromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-4h-benzo[h]thiochromen-4-one is unique due to the presence of both sulfur and oxygen atoms in its fused ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

7433-02-5

Molecular Formula

C13H10OS

Molecular Weight

214.28 g/mol

IUPAC Name

2,3-dihydrobenzo[h]thiochromen-4-one

InChI

InChI=1S/C13H10OS/c14-12-7-8-15-13-10-4-2-1-3-9(10)5-6-11(12)13/h1-6H,7-8H2

InChI Key

OKEZXNVTIJMUQU-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(C1=O)C=CC3=CC=CC=C32

Origin of Product

United States

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